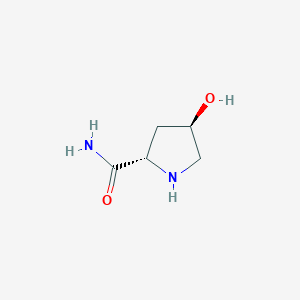

![molecular formula C17H16Cl2N4O3S B2390796 3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide CAS No. 1181468-80-3](/img/structure/B2390796.png)

3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 4-amino-2,6-dichloropyridine involved the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This was then subjected to nitration followed by reduction. Subsequent nitration of the product and a nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a heterocyclic compound with a nitrogen atom. It also contains sulfonyl and carboxamide functional groups.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, the synthesis process of similar compounds suggests that it may undergo reactions such as oxidation, nitration, reduction, and nucleophilic displacement .Scientific Research Applications

Structural Analysis and Synthesis Methods

Chemical compounds with complex structures, including pyridine and sulfonamide moieties, often undergo detailed structural analysis to understand their crystalline forms and molecular interactions. For instance, studies on aminopyrimidine sulfonate/carboxylate interactions and pyridonecarboxylic acids as antibacterial agents illustrate the importance of understanding molecular interactions and synthetic pathways for developing new compounds with potential applications in materials science and pharmacology (Balasubramani, Muthiah, & Lynch, 2007); (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Potential Biological Activities

Compounds with pyridine and carboxamide groups have been explored for their antibacterial and enzyme inhibitory activities, indicating the potential biomedical applications of structurally related compounds. For example, pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups showed significant inhibitory activities against carbonic anhydrase and cholinesterase, highlighting the therapeutic potential of these structures (Stellenboom & Baykan, 2019).

properties

IUPAC Name |

3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N4O3S/c1-23-10-2-3-15(23)22-27(25,26)12-6-4-11(5-7-12)20-17(24)16-13(18)8-9-14(19)21-16/h4-9H,2-3,10H2,1H3,(H,20,24)/b22-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTBCUXOCPLIHB-JCMHNJIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2390715.png)

![Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate](/img/structure/B2390717.png)

![1-methyl-1H-benzo[d]imidazol-5-yl acetate](/img/structure/B2390718.png)

![methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B2390720.png)

![3-[1-(6-fluoro-5-methylpyridin-3-yl)-N-methylformamido]-2-methylpropanoic acid](/img/structure/B2390722.png)

![3-cyclopentyl-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2390725.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2390728.png)

![N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2390733.png)